4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenyl group, and a pyrrolidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to regulate inositol 1,4,5-trisphosphate (ip3) receptor mediated ca2+ ion influx from the endoplasmic reticulum to the mitochondria .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
Related compounds have demonstrated potent anti-seizure, antidepressant, or cognition enhancing effects .
Preparation Methods
The synthesis of 4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable isothiocyanate, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring or the phenyl group using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its use as a potential therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can be compared to other similar compounds, such as:
4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-one: This compound has a similar structure but contains a carbonyl group instead of a thiol group, which may affect its reactivity and biological activity.
4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-sulfonamide: The presence of a sulfonamide group can enhance the compound’s solubility and potentially its pharmacokinetic properties.
4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-carboxylic acid: This compound contains a carboxylic acid group, which can influence its acidity and ability to form salts or esters.
Each of these similar compounds has unique properties that can be leveraged for different applications, highlighting the versatility and potential of the triazole scaffold.
Properties
IUPAC Name |
4-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c18-13-15-14-12(10-16-8-4-5-9-16)17(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJLAQQNOXHNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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